molecular formula C10H11BrFNO B1449257 N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine CAS No. 1519519-32-4

N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Cat. No. B1449257
M. Wt: 260.1 g/mol
InChI Key: VBRTZCVOYIZRJN-UHFFFAOYSA-N
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Description

“N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology1. However, specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the compound “(N-Boc-azetidin-3-ylidene)acetate” was obtained from “(N-Boc)azetidin-3-one” by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles2. However, the specific synthesis process for “N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure of “N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving “N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” are not explicitly mentioned in the available resources. However, similar compounds have been involved in various chemical reactions. For instance, the compound “(N-Boc-azetidin-3-ylidene)acetate” underwent aza-Michael addition with NH-heterocycles2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. However, the specific physical and chemical properties of “N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” are not explicitly mentioned in the available resources.


Scientific Research Applications

Synthesis and Chemical Applications

The research on compounds similar to N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine often focuses on their synthesis and potential as intermediates in chemical reactions. For instance, Qiu et al. (2009) developed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, highlighting the challenges and solutions in synthesizing such molecules for industrial applications (Qiu et al., 2009).

Environmental and Health Implications

Some research delves into the degradation of nitrogen-containing compounds, including amines, due to their persistence and potential toxic effects in the environment. Bhat and Gogate (2021) reviewed advanced oxidation processes for the degradation of nitrogen-containing compounds, indicating the importance of understanding the environmental behavior of such compounds (Bhat & Gogate, 2021).

Analytical and Detection Methods

The development of chemosensors for detecting various analytes is another research avenue. Roy (2021) discussed the use of certain compounds for creating chemosensors that can detect metal ions, anions, and neutral molecules, underscoring the role of these substances in analytical chemistry and potential environmental monitoring applications (Roy, 2021).

Advanced Material Applications

Ateia et al. (2019) focused on the application of amine-functionalized sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the potential of nitrogen-containing compounds in environmental remediation technologies (Ateia et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound are essential for handling and usage. However, specific safety and hazard information for “N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” is not readily available in the literature.


Future Directions

“N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine” is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties open doors to innovative studies in various fields, including medicinal chemistry, materials science, and nanotechnology1. However, more research is needed to fully explore its potential applications and understand its properties.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-9-2-1-7(3-10(9)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRTZCVOYIZRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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